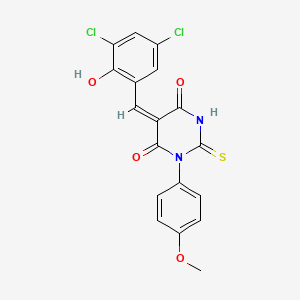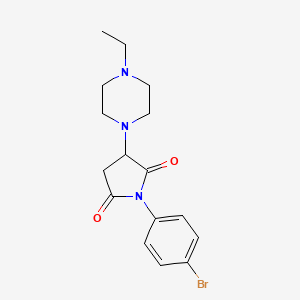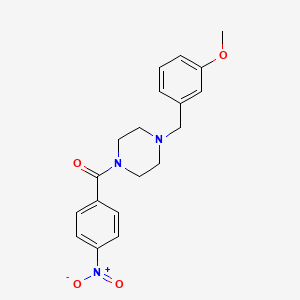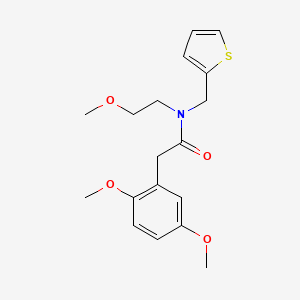
ethyl 4-(2-fluoro-5-methyl-4-nitrophenyl)-1-piperazinecarboxylate
Descripción general
Descripción
Ethyl 4-(2-fluoro-5-methyl-4-nitrophenyl)-1-piperazinecarboxylate, also known as EFMC, is a chemical compound that belongs to the class of piperazine derivatives. EFMC has been widely studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's, and Parkinson's.
Mecanismo De Acción
The mechanism of action of ethyl 4-(2-fluoro-5-methyl-4-nitrophenyl)-1-piperazinecarboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer and neurodegenerative diseases. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and are overexpressed in various cancers. This compound has also been demonstrated to inhibit the activity of monoamine oxidase (MAO), an enzyme involved in the breakdown of dopamine and other neurotransmitters, which is implicated in the pathogenesis of Parkinson's disease.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects depending on the disease model and the dose used. In cancer cells, this compound has been demonstrated to induce apoptosis, inhibit cell proliferation, and reduce angiogenesis. In animal models of neurodegenerative diseases, this compound has been shown to reduce oxidative stress, inflammation, and neuronal damage. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 4-(2-fluoro-5-methyl-4-nitrophenyl)-1-piperazinecarboxylate has several advantages for lab experiments such as its high potency, selectivity, and relatively low toxicity. This compound can be easily synthesized in large quantities and can be modified to improve its pharmacokinetic properties. However, this compound also has some limitations such as its poor solubility in aqueous solutions, which may limit its use in in vivo studies. This compound also requires further optimization to improve its selectivity and efficacy in different disease models.
Direcciones Futuras
For ethyl 4-(2-fluoro-5-methyl-4-nitrophenyl)-1-piperazinecarboxylate include the development of more potent and selective analogs, the optimization of its pharmacokinetic properties, and the evaluation of its safety and efficacy in clinical trials. This compound may also have potential applications in other diseases such as cardiovascular diseases, diabetes, and inflammation, which warrant further investigation.
Aplicaciones Científicas De Investigación
Ethyl 4-(2-fluoro-5-methyl-4-nitrophenyl)-1-piperazinecarboxylate has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's, and Parkinson's. This compound has been shown to possess anticancer properties by inducing apoptosis and inhibiting tumor growth in various cancer cell lines. This compound has also been demonstrated to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
ethyl 4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O4/c1-3-22-14(19)17-6-4-16(5-7-17)13-8-10(2)12(18(20)21)9-11(13)15/h8-9H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRFOQOXRBFVBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C=C(C(=C2)C)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(allyloxy)-N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-ethoxybenzamide](/img/structure/B3900563.png)
![4-hydroxy-2-{2-[(4-methoxyphenyl)amino]-1-propen-1-yl}-3,4-diphenyl-4,5-dihydro-1,3-thiazol-3-ium bromide](/img/structure/B3900569.png)


![2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B3900590.png)
![1-(4-ethoxyphenyl)-5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3900597.png)
![1-[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]-N,N-dimethylmethanamine](/img/structure/B3900601.png)
![2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B3900614.png)
![4-(1-benzyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)-2-ethoxyphenol](/img/structure/B3900617.png)
![(3,4-dimethylphenyl)[3-fluoro-4-(4-methyl-1-piperazinyl)phenyl]methanone](/img/structure/B3900619.png)

![2-[(3-pyridinylcarbonyl)amino]ethyl 3-(2-thienyl)acrylate](/img/structure/B3900634.png)

